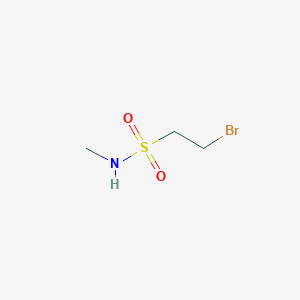

2-bromo-N-methylethane-1-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-bromo-N-methylethane-1-sulfonamide is a chemical compound with the CAS number 1785584-02-2 . It is used for pharmaceutical testing .

Molecular Structure Analysis

Sulfonamides, such as 2-bromo-N-methylethane-1-sulfonamide, are organo-sulphur compounds containing the -SO2NH2 and/or -SO2NH- group . They are characteristic of the existence of sulfanilamide group and a distinct 6- or 5-membered heterocyclic rings .Wissenschaftliche Forschungsanwendungen

1. Catalyst in Organic Synthesis

2-Bromo-N-methylethane-1-sulfonamide has been used as an effective catalyst in organic synthesis. A study demonstrated its application in the tandem cyclocondensation-Knoevenagel–Michael reaction, highlighting its role in synthesizing 4,4′-(arylmethylene)-bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)s via a one-pot pseudo five-component condensation reaction. This illustrates its utility in facilitating complex chemical reactions, offering advantages such as non-toxicity, high yields, and clean workup (Khazaei, Abbasi, & Moosavi‐Zare, 2014).

2. Synthesis of Pyrroles

Another significant application of this compound is in the preparation of pyrroles. Research indicates that the nucleophilic addition of sulfonamides to bromoacetylenes, using compounds like 2-bromo-N-methylethane-1-sulfonamide, results in the formation of various pyrroles with different substituents. This method is known for its high regio- and stereoselective yields, contributing valuable advancements in the field of heterocyclic chemistry (Yamagishi, Nishigai, Hata, & Urabe, 2011).

3. In Sulfonamide-Sulfonimide Tautomerism

Research on sulfonamide derivatives, including 2-bromo-N-methylethane-1-sulfonamide, has provided insights into sulfonamide-sulfonimide tautomerism. These studies have been crucial in understanding molecular structures and the dynamic nature of these compounds in different solvents, impacting the field of theoretical and computational chemistry (Branowska et al., 2022).

4. Biologically Active Vinyl Sulfones and Sulfonamides

The compound is also pivotal in synthesizing various biologically active vinylsulfones and vinylsulfonamides. These compounds play significant roles as enzyme inhibitors and active agents in various organic reactions. The research has contributed to understanding the synthesis protocols and the structural analysis of these compounds, which are essential in medicinal chemistry and drug discovery (Kharkov University Bulletin Chemical Series, 2020).

Wirkmechanismus

Target of Action

Sulfonamides, a class of compounds to which 2-bromo-n-methylethane-1-sulfonamide belongs, are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These targets play crucial roles in various biological processes, including fluid balance and folate metabolism .

Mode of Action

Sulfonamides generally act by inhibiting enzymes involved in the synthesis of folic acid, a vital nutrient for bacterial growth . By binding to these enzymes, sulfonamides prevent the conversion of para-aminobenzoic acid (PABA) to dihydropteroate, a key step in folic acid synthesis . This inhibitory action disrupts bacterial growth and proliferation .

Biochemical Pathways

Based on the known actions of sulfonamides, it can be inferred that the compound may interfere with the folate synthesis pathway . This interference can lead to downstream effects such as the inhibition of DNA synthesis, as folate is a crucial cofactor in the synthesis of nucleotides, the building blocks of DNA .

Result of Action

Given the known actions of sulfonamides, it can be inferred that the compound may lead to the inhibition of bacterial growth and proliferation by disrupting folate synthesis .

Eigenschaften

IUPAC Name |

2-bromo-N-methylethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8BrNO2S/c1-5-8(6,7)3-2-4/h5H,2-3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEHJCKTYLDYJIK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)CCBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8BrNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-bromo-N-methylethane-1-sulfonamide | |

CAS RN |

1785584-02-2 |

Source

|

| Record name | 2-bromo-N-methylethane-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2,5-dimethylphenyl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone](/img/structure/B2580450.png)

![5-[3-oxo-3-(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)propyl]-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2580456.png)

![N-(3-bromophenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2580461.png)

![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]oxane-4-carboxamide](/img/structure/B2580462.png)

![Ethyl 3-(4-fluorophenyl)-4-oxo-5-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2580465.png)

![4-phenyl-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}oxane-4-carboxamide](/img/structure/B2580467.png)

![N-mesityl-2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2580471.png)